Cas no 642-28-4 (1-Naphthalenemethanol, a-phenyl-)
1-Naphthalenemethanol, a-phenyl- Chemical and Physical Properties
Names and Identifiers
-
- 1-Naphthalenemethanol, a-phenyl-
- naphthalen-1-yl(phenyl)methanol
- (1-naphthyl)phenylmethanol
- [1]Naphthyl-phenyl-methanol
- 1-Naphthyl(phenyl)methanol
- AC1L5EK9
- AC1Q76R8
- AC1Q775I
- CTK5C0947
- naphthalen-1-ylphenylmethanol
- NSC16322
- phenyl(1-naphthyl)methanol
- SureCN477543
-
Computed Properties
- Exact Mass: 234.10452
Experimental Properties
- PSA: 20.23
1-Naphthalenemethanol, a-phenyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1661344-1g |
Naphthalen-1-yl(phenyl)methanol |
642-28-4 | 98% | 1g |
¥9975.00 | 2024-05-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1661344-5g |
Naphthalen-1-yl(phenyl)methanol |
642-28-4 | 98% | 5g |
¥21746.00 | 2024-05-05 |
1-Naphthalenemethanol, a-phenyl- Related Literature
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on 1-Naphthalenemethanol, a-phenyl-
1-Naphthalenemethanol, a-phenyl- (CAS No. 642-28-4): A Comprehensive Overview
1-Naphthalenemethanol, a-phenyl-, identified by its Chemical Abstracts Service (CAS) number CAS No. 642-28-4, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, belonging to the naphthalene derivative family, has garnered attention due to its versatile applications and structural properties that make it a valuable intermediate in synthetic chemistry.
The molecular structure of 1-Naphthalenemethanol, a-phenyl- consists of a naphthalene core substituted with a hydroxymethyl group at the α-position and an attached phenyl ring. This unique configuration imparts distinct chemical reactivity, making it a crucial building block in the synthesis of more complex molecules. The presence of both hydroxyl and aromatic functional groups allows for diverse chemical modifications, which are exploited in various industrial and research applications.
In recent years, 1-Naphthalenemethanol, a-phenyl- has been extensively studied for its potential in pharmaceutical development. Researchers have explored its role as a precursor in the synthesis of bioactive compounds, including those with antimicrobial and anti-inflammatory properties. The compound's ability to undergo selective functionalization has made it particularly useful in the creation of novel drug candidates targeting various therapeutic areas.
One of the most compelling aspects of 1-Naphthalenemethanol, a-phenyl- is its utility in the development of advanced materials. Its aromatic structure and hydroxymethyl group contribute to its solubility in both polar and non-polar solvents, facilitating its use in polymer chemistry and material science. Recent studies have demonstrated its incorporation into conductive polymers and organic semiconductors, highlighting its potential in next-generation electronic devices.
The synthesis of 1-Naphthalenemethanol, a-phenyl- typically involves multi-step organic reactions, often starting from commercially available naphthalene derivatives. Advanced catalytic methods have been employed to improve yield and selectivity, reducing the environmental impact of the process. These innovations align with the growing emphasis on sustainable chemistry practices in industrial applications.
The pharmacological properties of derivatives of 1-Naphthalenemethanol, a-phenyl- have been a focus of academic research. Studies have shown that modifications to its structure can significantly alter its biological activity. For instance, derivatives with enhanced lipophilicity have demonstrated improved oral bioavailability, making them more suitable for therapeutic use. This underscores the importance of structural optimization in drug discovery.
In addition to pharmaceutical applications, 1-Naphthalenemethanol, a-phenyl- has found utility in agrochemicals. Its derivatives serve as intermediates in the synthesis of pesticides and herbicides, contributing to more effective crop protection strategies. The compound's stability under various environmental conditions enhances its efficacy in these applications.
The role of computational chemistry in understanding the behavior of 1-Naphthalenemethanol, a-phenyl- cannot be overstated. Molecular modeling techniques have provided insights into its interactions with biological targets, aiding researchers in designing more effective drug molecules. These computational approaches are becoming increasingly integral to modern drug discovery pipelines.
The future prospects for 1-Naphthalenemethanol, a-phenyl- are promising, with ongoing research exploring new synthetic pathways and applications. As the demand for specialized chemicals grows, this compound is poised to play an even greater role in both academic and industrial settings. Its versatility and reactivity ensure that it will remain a cornerstone of organic synthesis for years to come.
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